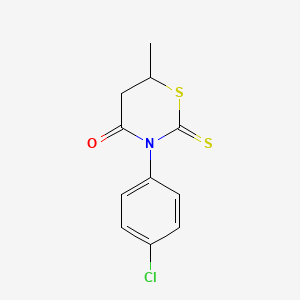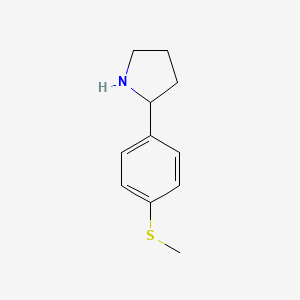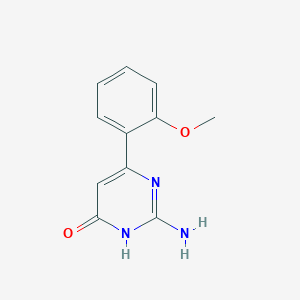
2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-hydroxy-2-amino-6-(2-méthoxyphényl)pyrimidine est un composé hétérocyclique de formule moléculaire C11H11N3O2. Il appartient à la classe des pyrimidines, qui sont des composés hétérocycliques aromatiques contenant deux atomes d'azote aux positions 1 et 3 du cycle à six chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-hydroxy-2-amino-6-(2-méthoxyphényl)pyrimidine implique généralement la réaction de benzylidène acétones avec des thiocyanates d'ammonium. Le processus comprend plusieurs étapes telles que la fermeture de cycle, l'aromatisation, la S-méthylation, l'oxydation en composés méthylsulfonyle et la formation de guanidines avec des amines appropriées . Les conditions réactionnelles impliquent souvent l'utilisation de promoteurs d'acide de Lewis tels que Yb(OTf)3 dans le THF sous reflux .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas largement documentées. l'approche générale implique la mise à l'échelle des méthodes de synthèse en laboratoire avec des optimisations pour le rendement, la pureté et la rentabilité. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-hydroxy-2-amino-6-(2-méthoxyphényl)pyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe amino ou du cycle méthoxyphényle.
Réactifs et conditions courantes
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Hydrure de lithium et d'aluminium.
Nucléophiles : Ammoniac, amines.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé présente des activités biologiques telles que des effets antitrypanosomiques et antipaludiques.
Industrie : Le composé peut être utilisé dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 4-hydroxy-2-amino-6-(2-méthoxyphényl)pyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il inhibe l'activité de certaines enzymes, telles que l'Aurora kinase A, qui joue un rôle dans la régulation du cycle cellulaire et la progression du cancer . La structure du composé lui permet de se lier aux sites actifs de ces enzymes, inhibant ainsi leur fonction et conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antitrypanosomal and antiplasmodial effects.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(2-methoxyphenyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Le 4-hydroxy-2-amino-6-(2-méthoxyphényl)pyrimidine peut être comparé à d'autres composés similaires, tels que :
2-Amino-4,6-dichloropyrimidine : Connu pour son utilisation dans la synthèse de divers dérivés de pyrimidine.
2-Amino-6-méthyl-4-pyrimidinol : Utilisé comme intermédiaire dans la synthèse pharmaceutique.
2-Amino-4,6-diphénylpyrimidine : Exhibe des propriétés anticancéreuses en inhibant l'Aurora kinase A.
Le caractère unique du 4-hydroxy-2-amino-6-(2-méthoxyphényl)pyrimidine réside dans sa configuration de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-amino-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-5-3-2-4-7(9)8-6-10(15)14-11(12)13-8/h2-6H,1H3,(H3,12,13,14,15) |
Clé InChI |
MJKOWDAVQNQHII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


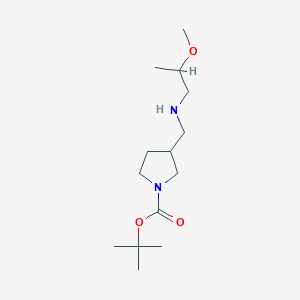
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
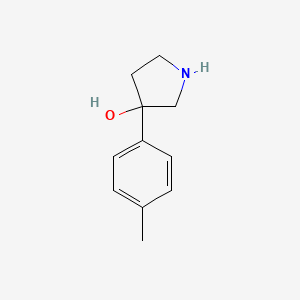

![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
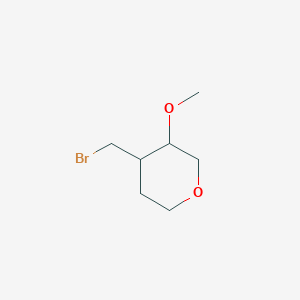


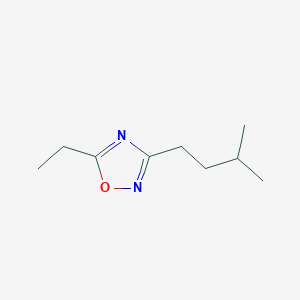
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
![8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11767184.png)
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
